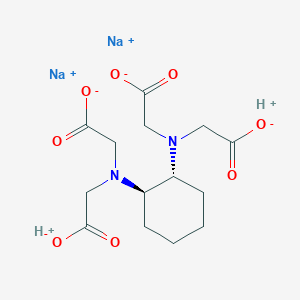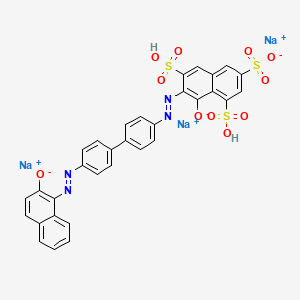
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane
Overview
Description
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane: is a versatile chemical compound with a complex structure, enabling its application in various fields such as materials science, catalysis, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane can be synthesized through various chemical reactions involving the combination of dimethylsilane and ethenyl groups under controlled conditions. The reaction typically requires specific catalysts and temperature control to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of advanced catalysts and purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic and inorganic compounds. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific and industrial applications.
Scientific Research Applications
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane has a wide range of applications in scientific research, including:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Employed as a catalyst or catalyst support in various chemical reactions.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Medicine: Studied for its potential role in drug development and medical research.
Environmental Research: Investigated for its applications in environmental remediation and pollution control.
Mechanism of Action
The mechanism by which Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic processes, or as a precursor in the synthesis of other chemical compounds. The exact mechanism depends on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane is unique compared to other similar compounds due to its complex structure and versatile properties. Some similar compounds include:
Dimethylsilane
Ethenylsilane
Hydroxysilane
These compounds share some similarities in their chemical structure but differ in their functional groups and reactivity, making this compound distinct in its applications and behavior.
Properties
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OSi.C2H6OSi/c1-4-6(2,3)5;1-4(2)3/h4-5H,1H2,2-3H3;1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMBJPZYIUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-99-5 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol](/img/structure/B1494970.png)

![10-phenyl-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B1494979.png)
![9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole](/img/structure/B1494983.png)



![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)
